Technical Guide: 4-Phenylpyrimidine-2-carboxylic Acid (CAS 74647-39-5)
Technical Guide: 4-Phenylpyrimidine-2-carboxylic Acid (CAS 74647-39-5)
[1][2][3]
Part 1: Executive Technical Summary
Compound Identity: 4-Phenylpyrimidine-2-carboxylic acid CAS Registry Number: 74647-39-5 Molecular Formula: C₁₁H₈N₂O₂ Molecular Weight: 200.19 g/mol [1][2][3]
Overview:
4-Phenylpyrimidine-2-carboxylic acid is a specialized heteroaromatic building block characterized by a pyrimidine core substituted with a phenyl group at the C4 position and a carboxylic acid moiety at the C2 position. This specific substitution pattern renders it a critical scaffold in medicinal chemistry, particularly as a bioisostere for phenyl-pyridine-2-carboxylic acids (e.g., in cell cycle inhibitors) and as a bidentate N,O-donor ligand in coordination chemistry. Its structural rigidity and ability to participate in
Part 2: Chemical Profile & Physicochemical Properties
The following data aggregates experimental and predicted values essential for handling and characterization.
| Property | Value | Note |
| Appearance | White to off-white crystalline solid | Typical for pyrimidine acids |
| Melting Point | 154–157 °C | Distinctive sharp melting range |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in non-polar solvents |
| pKa (Acid) | ~3.5 (Predicted) | Stronger acid than benzoic acid due to N-heterocycle electron withdrawal |
| LogP | ~1.4 | Moderate lipophilicity, suitable for drug discovery |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 3 (2 Pyrimidine N, 1 Carbonyl O) |
Part 3: Synthetic Pathways & Methodology[5]
Retrosynthetic Analysis
The synthesis of 4-substituted pyrimidine-2-carboxylic acids generally avoids direct carboxylation of the ring due to poor selectivity. The two most authoritative routes are:
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Route A (Hydrolysis): Hydrolysis of the corresponding nitrile (2-cyano-4-phenylpyrimidine).
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Route B (Oxidation): SeO₂ or KMnO₄ oxidation of the 2-methyl precursor (4-phenyl-2-methylpyrimidine).
Route A is preferred in pharmaceutical applications for its higher yield and easier purification, avoiding toxic selenium waste or difficult manganese removal.
Workflow Visualization (DOT)
Figure 1: Synthetic pathways to CAS 74647-39-5. The hydrolysis route (Blue) is often favored for scalability.
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of 2-Cyano-4-Phenylpyrimidine
Rationale: Nitrile hydrolysis provides a clean conversion to the carboxylic acid without over-oxidation byproducts common in methyl-group oxidation.
Reagents:
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2-Cyano-4-phenylpyrimidine (1.0 equiv)
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Sodium Hydroxide (NaOH), 2.0 M aqueous solution
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Ethanol (solvent carrier)
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Hydrochloric Acid (HCl), 1.0 M (for precipitation)
Step-by-Step Methodology:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyano-4-phenylpyrimidine (10 mmol) in Ethanol (20 mL).
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Base Hydrolysis: Add 2.0 M NaOH (15 mL, 30 mmol). The excess base ensures complete conversion of the nitrile to the carboxylate salt.
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Reflux: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 1:1) or HPLC.[4][5] The starting material spot (Rf ~0.[2]6) should disappear, replaced by a baseline spot (carboxylate).
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Workup:
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Cool the reaction mixture to room temperature.
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Concentrate under reduced pressure to remove ethanol.
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Dilute the aqueous residue with water (10 mL) and filter to remove any insoluble impurities.[2]
-
-
Acidification & Isolation:
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Place the filtrate in an ice bath (0–5 °C).
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Dropwise add 1.0 M HCl with stirring until pH reaches ~2–3.[2] A white precipitate will form immediately.
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Critical Control Point: Do not drop pH below 1.0 to avoid protonating the pyrimidine nitrogens, which could form a soluble hydrochloride salt.
-
-
Purification: Filter the solid, wash with cold water (3 x 10 mL) to remove NaCl, and dry under vacuum at 45 °C.
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Recrystallization: If necessary, recrystallize from hot Ethanol/Water (1:1).[2]
Protocol 2: Quality Control (Analytical)
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1H NMR (DMSO-d6, 400 MHz): Expect signals at
13.5 (br s, 1H, COOH), 8.9 (d, 1H, Py-H6), 8.2 (m, 2H, Ph-H), 8.0 (d, 1H, Py-H5), 7.5 (m, 3H, Ph-H). -
HPLC Purity: >98% (Column: C18, Mobile Phase: Acetonitrile/Water + 0.1% TFA).
Part 5: Functional Utility & Applications[7]
Medicinal Chemistry: Scaffold Analysis
The 4-phenylpyrimidine-2-carboxylic acid moiety acts as a bioisostere for the biaryl carboxylic acid pharmacophore found in NSAIDs and specific kinase inhibitors.
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Binding Mode: The carboxylic acid forms salt bridges with positively charged residues (Arg, Lys) in protein active sites, while the phenyl ring engages in hydrophobic pockets.
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Advantage: The pyrimidine ring lowers lipophilicity (LogP) compared to a benzene ring (as in biphenyl carboxylic acids), improving aqueous solubility and metabolic stability.
Coordination Chemistry: Ligand Behavior
This molecule acts as a chelating ligand (L) for transition metals (
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Coordination Mode: N,O-chelation. The Pyrimidine N1 and the Carboxylate O form a stable 5-membered chelate ring.
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Application: Used in the synthesis of bioactive metal complexes (e.g., Ruthenium(II) arene complexes) for anticancer applications. The complexation stabilizes the metal center and modulates the redox potential.
Part 6: References
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PubChem. 2-Phenylpyrimidine-5-carboxylic acid (Isomer Analog Data).[2] National Library of Medicine. [Link]
-
Huo, Z., et al. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation.[2][6] Acta Chim.[6] Slov. 2009, 56, 659–663.[6] (Methodology grounding for nitrile hydrolysis). [Link]
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Berthel, S. J., et al. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors.[2][7] Anticancer Drugs.[8][4][5][7] 2002 Apr;13(4):359-66.[7] (Bioactivity context). [Link]
Sources
- 1. testing.chemscene.com [testing.chemscene.com]
- 2. 2-Phenylpyrimidine-5-carboxylic acid | C11H8N2O2 | CID 747389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 74647-39-5 | 4H58-1-118 | MDL MFCD16988171 | 4-Phenylpyrimidine-2-carboxylic acid | SynQuest Laboratories [synquestlabs.com]
- 4. youtube.com [youtube.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamopen.com [benthamopen.com]
